molecular formula C18H17ClN2O2 B2777731 2-(4-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide CAS No. 921540-36-5

2-(4-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide

Cat. No.: B2777731
CAS No.: 921540-36-5
M. Wt: 328.8
InChI Key: LENRPEXANODGOR-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a chlorophenyl group and an indolinone moiety, which are common in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide typically involves the following steps:

    Formation of the Indolinone Core: The indolinone core can be synthesized through a cyclization reaction of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Acetamide Formation: The final step involves the formation of the acetamide linkage through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indolinone moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the indolinone ring, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The indolinone moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(1-ethyl-2-oxoindolin-3-yl)acetamide: A structural isomer with the acetamide linkage at a different position.

    2-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)acetamide: A derivative with a methyl group instead of an ethyl group.

    2-(4-bromophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide: A compound with a bromine atom instead of chlorine.

Uniqueness

2-(4-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(1-ethyl-2-oxo-3H-indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-2-21-16-8-7-15(10-13(16)11-18(21)23)20-17(22)9-12-3-5-14(19)6-4-12/h3-8,10H,2,9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENRPEXANODGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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